molecular formula C10H9N3O2S B1528319 2-Phenylpyrimidine-5-sulfonamide CAS No. 1803611-26-8

2-Phenylpyrimidine-5-sulfonamide

Cat. No. B1528319
M. Wt: 235.26 g/mol
InChI Key: KYSLWOJIAVGZAD-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-sulfonamide is a compound with the CAS Number: 1803611-26-8 . It has a molecular weight of 235.27 and its IUPAC name is 2-phenylpyrimidine-5-sulfonamide . The compound is a powder and is stored at room temperature .


Molecular Structure Analysis

Sulfonamides, including 2-Phenylpyrimidine-5-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Physical And Chemical Properties Analysis

2-Phenylpyrimidine-5-sulfonamide is a powder that is stored at room temperature . It has a melting point of 230-235 degrees .

Scientific Research Applications

Antibiotic Detection and Analysis

Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics

A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, utilizing antibodies against sulfonamide antibiotic congeners. This method achieved selectivity against the common aminobenzenesulfonylamino moieties, demonstrating potential for detecting a wide range of sulfonamide antibiotics in the veterinary field, especially in compliance with EC regulations (Adrián et al., 2009).

Antimicrobial and Antitubercular Activity

Newer Thiazolopyrimidine-Based Sulfonamides

A class of thiazolopyrimidine-based sulfonamides was synthesized to combat microbial infections. These compounds showed promising in vitro antimicrobial activity against certain bacterial and fungal strains, as well as antitubercular activity, highlighting their potential as new agents to fight against microbial infections (Patel, Purohit, & Rajani, 2014).

Antimycobacterial Agents

Discovery of Inhibitors of Mycobacterial Beta-Carbonic Anhydrases

A series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides showed excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest potential for developing antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).

Herbicide Development

Synthesis of Sulfonylurea Herbicides

Research into the synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives, utilized 2-aminopyrimidine compounds. This process involved multiple steps, including chlorosulfonation and condensation reactions, to produce herbicides with potential for agricultural use (Gui-zhe, 2015).

Safety And Hazards

The safety information for 2-Phenylpyrimidine-5-sulfonamide indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . In case of ingestion, one should call a poison center or doctor if they feel unwell .

Future Directions

While specific future directions for 2-Phenylpyrimidine-5-sulfonamide are not available, research into similar compounds, such as 2-aminopyrimidine derivatives, has shown promise in the treatment of diseases like sleeping sickness and malaria . This suggests potential avenues for future research and development involving 2-Phenylpyrimidine-5-sulfonamide.

properties

IUPAC Name

2-phenylpyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSLWOJIAVGZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidine-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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